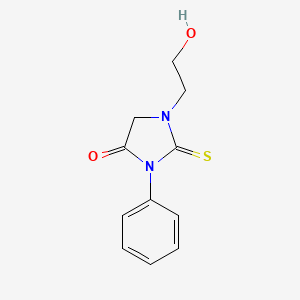
4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazolidinone family, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. The presence of the thioxo group (C=S) adds unique chemical properties, making it a valuable compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- typically involves the reaction of 3-phenyl-1,2-diaminopropane with thiocarbonyldiimidazole. This reaction proceeds rapidly and efficiently, producing the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding imidazolidinone without the thioxo group.
Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidinones, and substituted derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- involves its interaction with specific molecular targets and pathways. The thioxo group can form strong interactions with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidine-2-thione: Similar in structure but lacks the hydroxyethyl group.
Imidazole-2-thione: Contains an imidazole ring instead of an imidazolidinone ring.
1-(2-Hydroxyethyl)-2-imidazolidinone: Similar but lacks the phenyl and thioxo groups.
Uniqueness
4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- is unique due to the presence of both the hydroxyethyl and thioxo groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
88850-30-0 |
|---|---|
Molekularformel |
C11H12N2O2S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
1-(2-hydroxyethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H12N2O2S/c14-7-6-12-8-10(15)13(11(12)16)9-4-2-1-3-5-9/h1-5,14H,6-8H2 |
InChI-Schlüssel |
WDQOPXZPMOPRSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=S)N1CCO)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















